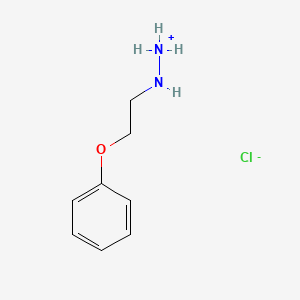
Hydrazine, (2-phenoxyethyl)-, hydrochloride
説明
Hydrazine, (2-phenoxyethyl)-, hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2O and its molecular weight is 188.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hydrazine, (2-phenoxyethyl)-, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrazine, (2-phenoxyethyl)-, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Detection and Measurement in Biological and Environmental Samples :
- A study developed a fluorescent probe for measuring hydrazine in biological and water samples, indicating its use in environmental and health monitoring (Zhu et al., 2019).
- Another research utilized an electrochemical sensor for the simultaneous determination of hydrazine and phenol in water and wastewater samples, highlighting its role in pollution control and environmental safety (Karimi-Maleh et al., 2014).
- A chemodosimeter for the ratiometric detection of hydrazine based on return of ESIPT (Excited State Intramolecular Proton Transfer) and its application in live-cell imaging was also studied, emphasizing its biomedical research relevance (Goswami et al., 2013).
Role in Chemical Reactions and Catalysis :
- Research on hydrogen substitutes for the in situ generation of H2O2 using hydrazine in the Fenton reaction for phenol degradation indicated its use in chemical processes and wastewater treatment (Yalfani et al., 2011).
- A study on the electrochemical behavior of nano-composite containing 4-hydroxy-2-(triphenylphosphonio)phenolate and multi-wall carbon nanotubes in the catalytic oxidation of hydrazine points to its application in chemical sensing and catalysis (Zare et al., 2010).
Health and Environmental Impact Studies :
- Research on the tumorigenicity of n-butyl- and n-propylhydrazine hydrochlorides in Swiss mice provided insights into the health risks associated with hydrazine exposure (Nagel et al., 1975).
- A study on hydrazine-mediated DNA damage explored its toxicological impact, emphasizing its role in environmental and occupational health research (Runge‐Morris et al., 1994).
特性
IUPAC Name |
(2-phenoxyethylamino)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c9-10-6-7-11-8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJBRRKMKRWPBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazine, (2-phenoxyethyl)-, hydrochloride | |
CAS RN |
4230-21-1 | |
| Record name | Hydrazine, (2-phenoxyethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004230211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



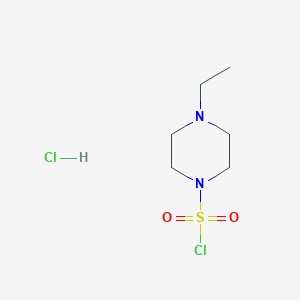
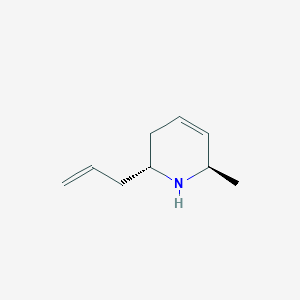
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid](/img/structure/B7881733.png)
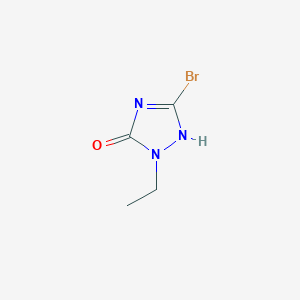
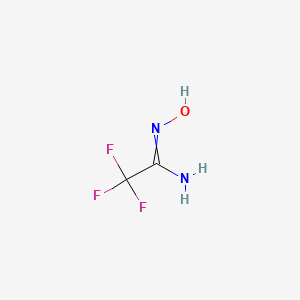
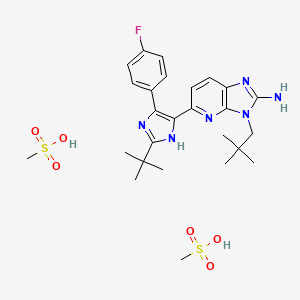

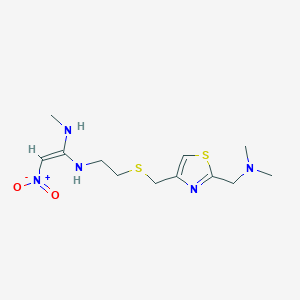


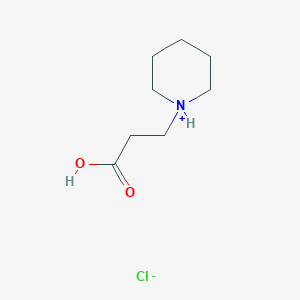


![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B7881826.png)